Hept-5-ynal
Overview
Description
Hept-5-ynal is an organic compound with the molecular formula C7H10O. It belongs to the class of aldehydes and is characterized by the presence of a triple bond between the fifth and sixth carbon atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Hept-5-ynal is a chemical compound with the molecular formula C7H10O . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Biochemical pathways are sequences of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes or other proteins involved in the pathway.
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-5-ynal can be synthesized through various methods. One common approach involves the oxidation of hept-5-yn-1-ol using oxidizing agents such as sulfur trioxide pyridine complex in the presence of triethylamine. The reaction is typically carried out in a solvent mixture of dichloromethane and dimethyl sulfoxide at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Hept-5-ynal undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form hept-5-ynoic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield hept-5-yn-1-ol.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed:
Oxidation: Hept-5-ynoic acid.
Reduction: Hept-5-yn-1-ol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Hept-5-ynal has gained attention in scientific research due to its unique chemical structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Hept-5-ynal can be compared with other similar compounds such as:
Hept-6-ynal: Differing by the position of the triple bond.
Hept-5-enal: Differing by the presence of a double bond instead of a triple bond.
Hex-5-ynal: Differing by the length of the carbon chain.
Uniqueness: this compound’s unique combination of an aldehyde group and a triple bond at specific positions makes it a versatile compound in organic synthesis.
Properties
IUPAC Name |
hept-5-ynal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,4-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNOBCJGUXBBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17522-24-6 | |
Record name | hept-5-ynal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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